molecular formula C26H52NO7P B1262468 1-Elaidoyl-sn-glycero-3-phosphocholine

1-Elaidoyl-sn-glycero-3-phosphocholine

Cat. No.: B1262468
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-ZOGNMOHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Lysophosphatidylcholines as Bioactive Lipid Species

Lysophosphatidylcholines (LPCs), sometimes called lysolecithins, are a class of lipids derived from phosphatidylcholines. mdpi.comwikipedia.org They are formed primarily through the enzymatic action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid from the sn-2 position of a phosphatidylcholine molecule. wikipedia.orgnih.gov While once considered merely as metabolic intermediates in the degradation and remodeling of phospholipids (B1166683)—a process known as the Lands' cycle—LPCs are now recognized as potent bioactive signaling molecules. nih.govmdpi.com

These molecules exert a wide range of biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs). nih.govnih.goviastate.edu LPC signaling has been implicated in a variety of physiological and pathological processes. For instance, LPCs can induce inflammatory responses by promoting the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells and stimulating the production of pro-inflammatory cytokines. nih.goviastate.edu They act as chemoattractants for immune cells such as monocytes and macrophages and can influence processes like oxidative stress and apoptosis. nih.goviastate.edu The diverse activities of LPCs underscore their importance as lipid mediators in cellular communication. wikipedia.org

Structural Overview and Stereochemical Considerations within Glycerophospholipids

Glycerophospholipids are fundamental components of all biological membranes and are built upon a glycerol (B35011) backbone. mdpi.comahajournals.org In their most common form, diacyl-glycerophospholipids, two fatty acids are attached via ester bonds to the first and second carbon atoms of the glycerol, and a phosphate (B84403) group is linked to the third carbon. mdpi.com This phosphate group is, in turn, connected to a polar head group, such as choline (B1196258) in the case of phosphatidylcholines. mdpi.com 1-Elaidoyl-sn-glycero-3-phosphocholine is a monoacyl-phospholipid, or lysophospholipid, meaning it has only one fatty acid chain. researchgate.net

A critical aspect of glycerophospholipid structure is its stereochemistry. The glycerol molecule is prochiral, meaning it can be converted into a chiral molecule in a single step. mdpi.com In biological systems, this chirality is crucial. The stereospecific numbering (sn) system is used to unambiguously define the position of substituents on the glycerol backbone. mdpi.com In this convention, the glycerol is drawn in a Fischer projection with the hydroxyl group on the central carbon (C2) pointing to the left. The carbons are then numbered sn-1 (top), sn-2 (middle), and sn-3 (bottom). mdpi.com Natural glycerophospholipids almost exclusively exist in the L-configuration, corresponding to sn-glycero-3-phosphate. mdpi.com This stereospecificity is vital for the proper function of enzymes that metabolize phospholipids, such as phospholipases, which exhibit selectivity for specific sn-positions. wikipedia.orgnih.gov For example, phospholipase A1 cleaves the fatty acid at the sn-1 position, while phospholipase A2 specifically targets the sn-2 position. wikipedia.orgnih.gov

Significance of the Elaidoyl Moiety in sn-1 Position

The identity and position of the fatty acid acyl chains profoundly influence the physical properties and biological functions of a glycerophospholipid. The elaidoyl group in this compound is the acyl form of elaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the ninth carbon (18:1n-9t). wikipedia.org This trans configuration is significant because, unlike the bent shape of its cis isomer, oleic acid, elaidic acid has a more linear, straight-chain conformation that is structurally similar to saturated fatty acids like stearic acid. nih.govnih.gov

The placement of this trans fatty acid at the sn-1 position has distinct biophysical consequences. Research comparing phospholipids with elaidic acid, oleic acid, or stearic acid at the sn-1 position reveals differences in membrane organization. nih.gov For instance, a membrane composed of 1-elaidoyl-2-stearoylphosphatidylcholine exhibits a chain-melting transition temperature (31.5 °C) that is much higher than that of its cis counterpart, 1-oleoyl-2-stearoylphosphatidylcholine (B1238632) (7 °C), though still lower than the fully saturated 1,2-distearoylphosphatidylcholine (53 °C). nih.gov This indicates that the trans double bond allows for closer packing of the acyl chains than a cis bond, but not as tightly as two saturated chains. nih.gov This alteration in packing affects membrane fluidity, with the incorporation of elaidic acid into phospholipids leading to more rigid membranes. mdpi.comnih.gov The unique combination of a conformation resembling a saturated chain and an intrinsic disorder similar to a cis unsaturated chain may play a role in the biological impacts of dietary trans fatty acids. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name [(2R)-2-hydroxy-3-[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Molecular Formula C26H52NO7P
Molar Mass 521.7 g/mol
Synonyms PC(18:1(9E)/0:0), LysoPC(18:1(9E))
ChEBI ID CHEBI:72589

Properties

Molecular Formula

C26H52NO7P

Molecular Weight

521.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12+/t25-/m1/s1

InChI Key

YAMUFBLWGFFICM-ZOGNMOHXSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Enzymatic Pathways and Molecular Transformations of 1 Elaidoyl Sn Glycero 3 Phosphocholine

De Novo Biosynthesis of Phosphatidylcholine Precursors (Kennedy Pathway)

The Kennedy pathway, first elucidated by Eugene P. Kennedy in 1956, is the principal mechanism for the synthesis of phosphatidylcholine in mammalian cells from choline (B1196258). wikipedia.orgnih.gov This pathway involves a sequence of three enzymatic reactions that ultimately produce PC, which can then be incorporated into cellular membranes. wikipedia.org

Choline Phosphorylation to Phosphocholine

The initial step in the de novo synthesis of phosphatidylcholine is the phosphorylation of choline. nih.govresearchgate.net This reaction is catalyzed by the enzyme choline kinase (CK), which transfers a phosphate (B84403) group from ATP to choline, forming phosphocholine and ADP. nih.gov Mammalian cells possess two isoforms of choline kinase, CKα and CKβ, encoded by separate genes. nih.gov While both isoforms can phosphorylate choline, CKα is particularly enriched in the testis and liver, and its homozygous deletion is lethal during embryonic development. wikipedia.org In contrast, the deletion of CKβ is not fatal. wikipedia.org Under typical physiological conditions, this initial phosphorylation step is not the rate-limiting step of the CDP-choline pathway. wikipedia.org

CTP:Phosphocholine Cytidylyltransferase Regulation and Rate-Limiting Step

The second and rate-limiting step in the Kennedy pathway is the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline). nih.govnih.govcaldic.com This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), which combines phosphocholine with cytidine triphosphate (CTP), releasing pyrophosphate. nih.govwikipedia.org

The regulation of CCT is a critical control point for phosphatidylcholine synthesis. nih.gov CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive state and a membrane-associated, active state. nih.govmolbiolcell.org Its translocation to and association with cellular membranes, such as the nuclear envelope and endoplasmic reticulum, leads to its activation. nih.govnih.gov This association is influenced by the lipid composition of the membrane; membranes with a lower phosphatidylcholine content or those enriched in lipids like diacylglycerol or fatty acids promote CCT binding and subsequent activation. molbiolcell.orgmolbiolcell.org This mechanism allows the cell to sense its membrane composition and adjust the rate of PC synthesis accordingly to maintain lipid homeostasis. nih.gov

CDP-Choline:1,2-Diacylglycerol Cholinephosphotransferase Activity in Phosphatidylcholine Synthesis

The final step in the de novo synthesis of phosphatidylcholine is the transfer of the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule. researchgate.netnih.gov This reaction is catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT), also known as choline/ethanolamine phosphotransferase (CEPT). wikipedia.orgnih.gov The result of this transfer is the formation of phosphatidylcholine and cytidine monophosphate (CMP). nih.gov

The enzyme responsible for this final step is an integral membrane protein, and studies have shown its activity to be predominantly located in the endoplasmic reticulum, although it has also been detected in the Golgi apparatus, nuclear, and mitochondrial fractions. nih.gov The specific diacylglycerol used as a substrate in this step will determine the fatty acid composition at the sn-1 and sn-2 positions of the newly synthesized phosphatidylcholine. For the synthesis of 1-Elaidoyl-sn-glycero-3-phosphocholine, the diacylglycerol precursor would contain elaidic acid at the sn-1 position.

Phospholipid Remodeling Mechanisms: The Lands Cycle

While de novo synthesis produces new phosphatidylcholine molecules, the fatty acid composition of these lipids is often modified through a process of remodeling known as the Lands cycle. nih.govnih.gov This cycle, first described by W.E.M. Lands, involves the deacylation of a fatty acid from a phospholipid, followed by a reacylation step with a different fatty acid. nih.govbiorxiv.org This process is crucial for creating the diverse and specific fatty acyl chain compositions found in cellular membranes. nih.gov

Deacylation of Phosphatidylcholine to Lysophosphatidylcholine Intermediates

The initial step of the Lands cycle is the removal of a fatty acid from the glycerol (B35011) backbone of a phosphatidylcholine molecule, which results in the formation of a lysophosphatidylcholine. nih.gov This reaction is carried out by phospholipases.

Phospholipase A2 (PLA2) enzymes specifically catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, including phosphatidylcholine. nih.govwikipedia.orgnih.gov This action releases the fatty acid from the sn-2 position and generates a 1-acyl-lysophosphatidylcholine. nih.govusp.br The PLA2 superfamily is diverse, with multiple forms of the enzyme that can be secreted or located within the cytosol. nih.gov Many of these enzymes are calcium-dependent for their activity. wikipedia.org

The activity of PLA2 is not only a key part of the remodeling of membrane phospholipids (B1166683) but also a critical step in the generation of signaling molecules. nih.gov For instance, the fatty acid released from the sn-2 position, such as arachidonic acid, can be a precursor for the synthesis of eicosanoids, which are potent inflammatory mediators. wikipedia.org The resulting lysophosphatidylcholine can also act as a signaling molecule or be reacylated with a different fatty acid to form a new phosphatidylcholine species. nih.gov In the context of this compound, if a different fatty acid were present at the sn-2 position, PLA2 would hydrolyze it, leaving this compound as the lysophosphatidylcholine intermediate.

Phospholipase A1 Activity and sn-1 Acyl Chain Hydrolysis

Phospholipase A1 (PLA1) enzymes catalyze the initial step in the remodeling and degradation of glycerophospholipids by selectively hydrolyzing the ester bond at the sn-1 position. researchgate.netnih.govmdpi.comwikipedia.org This reaction releases the sn-1 acyl chain as a free fatty acid and generates a 2-acyl-lysophospholipid. nih.govencyclopedia.pub In the case of this compound, PLA1 activity would cleave the bond linking the elaidoyl group to the glycerol backbone.

The reaction is as follows: this compound + H₂O → Elaidic Acid + 2-Acyl-sn-glycero-3-phosphocholine

PLA1 enzymes are a diverse group of acyl hydrolases found in both extracellular and intracellular compartments. nih.govnih.gov Their substrate specificity can be influenced by several factors, including the phospholipid headgroup and the physical state of the substrate. nih.gov For instance, studies on purified rat liver PLA1 have shown different maximal velocities (Vmax) for various phospholipids, with the order being phosphatidic acid > phosphatidylethanolamine > phosphatidylcholine > phosphatidylserine. nih.gov This indicates that the nature of the polar headgroup is a key determinant of enzyme activity.

While specific kinetic data on the hydrolysis of phospholipids containing trans-fatty acids like elaidic acid by PLA1 are not extensively detailed in the available literature, the enzyme's primary function is the cleavage of the sn-1 ester bond. nih.gov The products of this hydrolysis, elaidic acid and a lysophosphatidylcholine, can then enter other metabolic pathways. wikipedia.org

Reacylation of Lysophosphatidylcholine via Lysophospholipid Acyltransferases (LPLATs)

Following the deacylation of phospholipids by phospholipases, the resulting lysophospholipids can be reacylated to reform phospholipids. This process is a key part of the phospholipid remodeling pathway, often referred to as the Lands cycle. nih.gov Lysophospholipid acyltransferases (LPLATs) are the enzymes responsible for catalyzing the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to a lysophospholipid acceptor. This reacylation is crucial for maintaining the specific fatty acid composition of cellular membranes, which is vital for their structure and function.

Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme Family

Within the broader LPLAT family, the lysophosphatidylcholine acyltransferase (LPCAT) enzymes are responsible for the reacylation of lysophosphatidylcholine (LPC). nih.gov Several isoforms of LPCAT have been identified, including LPCAT1, LPCAT2, LPCAT3, and LPCAT4, each with distinct tissue distributions and substrate specificities. These enzymes play a critical role in tailoring the fatty acid composition of phosphatidylcholine, influencing processes such as pulmonary surfactant synthesis and inflammatory responses. nih.gov

Substrate Specificity and Acyl Donor Preferences of LPCAT Isoforms (e.g., LPCAT3, MBOAT2)

The various LPCAT isoforms exhibit marked preferences for both the lysophospholipid acceptor and the acyl-CoA donor. This specificity is fundamental to their role in phospholipid remodeling.

LPCAT3 , a member of the membrane-bound O-acyltransferase (MBOAT) family, is a key enzyme in this process. researchgate.net Research has shown that LPCAT3 has a strong preference for incorporating polyunsaturated fatty acids (PUFAs) into the sn-2 position of lysophosphatidylcholine. nih.govmdpi.com

Acyl Donor Preference: LPCAT3 displays a higher affinity for polyunsaturated acyl-CoAs, such as linoleoyl-CoA (18:2) and arachidonoyl-CoA (20:4), compared to saturated or monounsaturated acyl-CoAs. nih.govresearchgate.net

Lysophospholipid Acceptor Preference: Studies have indicated that LPCAT3 prefers lysophosphatidylcholine with a saturated fatty acid at the sn-1 position. nih.gov However, it also shows activity towards LPCs with an oleoyl (18:1 cis) group at the sn-1 position. researchgate.net Given that elaidic acid is a trans-isomer of oleic acid, 1-elaidoyl-LPC could potentially serve as a substrate, though specific affinities may differ.

EnzymePreferred Acyl-CoA DonorsPreferred Lysophospholipid Acceptors
LPCAT3 Polyunsaturated (e.g., Linoleoyl-CoA, Arachidonoyl-CoA)1-Saturated-acyl-LPC
MBOAT5 Polyunsaturated (e.g., Arachidonoyl-CoA)LPC, LPS, LPE
Positional Specificity in Acyl Chain Incorporation (e.g., sn-2 polyunsaturated acyl incorporation)

A defining characteristic of the phospholipid remodeling pathway is the specific placement of different fatty acid types at the sn-1 and sn-2 positions of the glycerol backbone. Typically, the sn-1 position is occupied by a saturated or monounsaturated fatty acid, while the sn-2 position is esterified with a polyunsaturated fatty acid. nih.gov

LPCAT enzymes, particularly LPCAT3, are instrumental in establishing this asymmetry. nih.gov When presented with a lysophospholipid like this compound (after its formation from the action of phospholipase A2 on a diacyl-PC), LPCAT3 would preferentially catalyze the transfer of a polyunsaturated fatty acid from its corresponding acyl-CoA to the free hydroxyl group at the sn-2 position. This reaction regenerates a complete phosphatidylcholine molecule but with a remodeled, typically polyunsaturated, sn-2 acyl chain. This process underscores the central role of LPCATs in maintaining the high levels of PUFAs at the sn-2 position of membrane phospholipids. nih.gov

Lysophospholipase-Mediated Degradation of this compound

In addition to reacylation, lysophospholipids can be targeted for degradation. This catabolic process is carried out by lysophospholipases, which hydrolyze the remaining acyl chain from the lysophospholipid. This prevents the accumulation of lysophospholipids, which can be cytotoxic at high concentrations due to their detergent-like properties.

Enzymatic Hydrolysis of Acyl Ester Bonds

Lysophospholipases are esterases that catalyze the hydrolysis of the acyl group from a lysophospholipid, yielding a free fatty acid and a glycerophosphobase (e.g., glycerophosphocholine). nih.gov

The reaction for the degradation of this compound (assuming it has been converted to 1-elaidoyl-LPC by PLA2) would be: this compound + H₂O → Elaidic Acid + sn-Glycero-3-phosphocholine

Studies have identified distinct lysophospholipase activities with specificity for different substrates. For example, neuronal nuclei have been shown to contain two separate activities: one that is highly active against lysophosphatidylcholine (lysoPC) and another that acts on lysophosphatidic acid (lysoPA). nih.gov The lysoPC-specific lysophospholipase activity is notably inhibited by free fatty acids. The presence of a trans-fatty acid, such as elaidic acid, could potentially influence the enzyme's activity by altering the physical properties and fluidity of the membrane environment where the enzyme and substrate interact. mdpi.com This final hydrolytic step completes the degradation of the phospholipid, releasing its constituent parts for recycling or further metabolism.

Role of Lysophospholipases in Maintaining Lysophospholipid Homeostasis and Membrane Stabilization

Lysophospholipids, such as this compound, are critical signaling molecules and intermediates in the metabolism of phospholipids. nih.gov Their cellular concentrations are tightly regulated to maintain membrane integrity and control their potent biological activities. An excess of lysophospholipids can lead to membrane destabilization due to their detergent-like properties. wikipedia.org Lysophospholipases are a class of enzymes that play a central role in maintaining lysophospholipid homeostasis by catalyzing the hydrolysis of the acyl ester bond in lysophospholipids. wikipedia.org

This enzymatic action generates a free fatty acid and a glycerophosphocholine molecule. In the case of this compound, the action of a lysophospholipase would yield elaidic acid and sn-glycero-3-phosphocholine. This degradation is essential for preventing the accumulation of lysophosphatidylcholines and for providing precursors for other metabolic pathways. wikipedia.org

Lysophospholipases are quickly metabolized in vivo by lysophospholipase and LPC-acyltransferase, resulting in a short half-life. wikipedia.org The enzymatic removal of the fatty acid from the lysophospholipid reduces its detergent-like effect, thereby contributing to the stabilization of cellular membranes. While specific lysophospholipases that act on this compound are not extensively documented, the general activity of these enzymes on lysophosphatidylcholines is well-established.

The table below illustrates the general reaction catalyzed by lysophospholipases on 1-acyl-sn-glycero-3-phosphocholines, which is applicable to this compound.

SubstrateEnzymeProduct 1Product 2
This compoundLysophospholipaseElaidic Acidsn-glycero-3-phosphocholine

Interconversion Pathways and Metabolic Fates of Lysophospholipids

Lysophospholipids like this compound are not only catabolized but can also be reacylated to form phosphatidylcholines in what is known as the Lands cycle. nih.gov This remodeling pathway allows for the modification of the fatty acid composition of cellular membranes. In this pathway, an acyl-CoA synthetase first activates a fatty acid, which is then transferred to the lysophospholipid by a lysophosphatidylcholine acyltransferase (LPCAT). pnas.org This results in the formation of a diacyl-phosphatidylcholine.

The metabolic fate of this compound is therefore twofold. It can either be degraded by lysophospholipases to control its concentration and produce signaling molecules, or it can be reacylated to contribute to the synthesis of new phospholipids with specific fatty acid compositions.

The degradation products of this compound also have their own metabolic fates. Elaidic acid, a trans fatty acid, can be incorporated into other lipids or undergo beta-oxidation to produce energy. nih.gov The sn-glycero-3-phosphocholine backbone can be further metabolized or used in the synthesis of other phospholipids.

The interconversion pathways of lysophosphatidylcholines are crucial for maintaining the dynamic nature of cellular membranes and for the synthesis of a diverse range of phospholipid species.

The following table summarizes the primary metabolic fates of 1-acyl-sn-glycero-3-phosphocholines, including this compound.

PathwayKey Enzyme(s)Resulting ProductsMetabolic Significance
Hydrolysis LysophospholipaseFree Fatty Acid (Elaidic Acid), sn-glycero-3-phosphocholineRegulation of lysophospholipid levels, membrane stabilization, generation of signaling molecules.
Reacylation (Lands Cycle) Acyl-CoA Synthetase, Lysophosphatidylcholine Acyltransferase (LPCAT)PhosphatidylcholineRemodeling of membrane phospholipids, incorporation of different fatty acids.

Cellular and Subcellular Dynamics of 1 Elaidoyl Sn Glycero 3 Phosphocholine

Intracellular Localization and Distribution

1-Elaidoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (LPC), a class of phospholipids (B1166683) typically found in low concentrations within cellular membranes wikipedia.org. Its specific acyl chain, elaidic acid, is the trans isomer of oleic acid, which confers distinct physical properties. Dietary trans fatty acids are known to be incorporated into the phospholipids of various cellular membranes, and a study on HepG2 cells demonstrated a significant remodeling of the cellular membrane at the phospholipid level in response to elaidic acid nih.govsdu.dkplos.orgresearchgate.net. Therefore, this compound is expected to be distributed across the endomembrane system, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane, as well as in the membranes of other organelles like mitochondria.

The distribution of phospholipids within the plasma membrane is asymmetric. Phosphatidylcholine, as a class, is predominantly found in the outer leaflet of the plasma membrane wikipedia.orgyoutube.com. While specific data for this compound is not available, it is plausible that it follows this general distribution pattern. As an intermediate in phospholipid metabolism, its localization is also transient, being subject to rapid conversion by lysophospholipase and LPC-acyltransferase enzymes wikipedia.org. Furthermore, lysophospholipids can be supplied to the cytoplasm from the lysosome, highlighting another aspect of their intracellular trafficking and localization biorxiv.org.

Role in Membrane Biogenesis and Maintenance of Cellular Membrane Integrity

The biophysical properties of phospholipids are critical determinants of membrane structure and function. The incorporation of fatty acids into membrane phospholipids influences their biophysical characteristics and functions tandfonline.com. The linear configuration of elaidic acid, due to its trans double bond, is structurally similar to that of saturated fatty acids nih.govwikipedia.org. This structure allows for tighter packing of phospholipids within the membrane bilayer.

PropertyMembranes with cis-Fatty Acid Phospholipids (e.g., Oleic Acid)Membranes with trans-Fatty Acid Phospholipids (e.g., Elaidic Acid)Reference
Acyl Chain StructureBent configurationLinear configuration nih.gov
Membrane FluidityHigher fluidity (more fluid)Lower fluidity (more rigid) frontiersin.org
Acyl Chain PackingLooser packingTighter packing nih.govnih.gov
Cholesterol AffinityLowerHigher nih.govnih.gov

Mechanisms of Cellular Trafficking and Lipid Flux

The endoplasmic reticulum (ER) is the primary site for the synthesis of the bulk of cellular lipids, including glycerophospholipids nih.govwikipedia.orgresearchgate.net. This compound can be formed as an intermediate in the remodeling of phosphatidylcholines, a process known as the Lands cycle. This cycle involves the deacylation of a diacyl-phosphatidylcholine by a phospholipase A2 (PLA2) to yield a lysophosphatidylcholine wikipedia.orgoup.com. If the parent phospholipid contained an elaidoyl group, this process would generate this compound.

Once synthesized in the ER, phospholipids are transported to the Golgi apparatus. This transport is crucial for the formation of transport vesicles destined for other organelles and for the modification of proteins and lipids nih.govwikipedia.org. The movement of lipids from the ER to the Golgi can occur through vesicular transport or via non-vesicular transport at membrane contact sites researchgate.netnih.gov. Within the Golgi, further modifications to lipids can occur before they are sorted and dispatched to their final destinations, such as the plasma membrane or lysosomes, via secretory vesicles wikipedia.org.

Organelle/StructureRole in this compound DynamicsReference
Endoplasmic Reticulum (ER)Primary site of glycerophospholipid biosynthesis and remodeling. Potential site of this compound generation. nih.govwikipedia.org
Golgi ApparatusReceives lipids from the ER for further processing, sorting, and distribution to other cellular compartments via vesicular transport. wikipedia.orgnih.gov
Mitochondria-Associated Membranes (MAMs)Facilitates the non-vesicular transfer of phospholipids, likely including those containing elaidic acid, from the ER to mitochondria. nih.govnih.gov
Lipid DropletsSequesters elaidic acid into neutral lipids (triacylglycerols). The phospholipid monolayer may contain this compound. nih.govwikipedia.org

Mitochondria rely on the import of certain lipids, such as phosphatidylcholine, from the ER to maintain their membrane structure and function nih.gov. This lipid transfer is facilitated by specialized regions where the ER and the outer mitochondrial membrane are in close proximity, known as mitochondria-associated membranes (MAMs) nih.govbiologists.com. MAMs are hubs for lipid metabolism and are enriched with enzymes involved in phospholipid synthesis and transfer nih.gov. It is through these contact sites that non-vesicular transport of phospholipids occurs, ensuring that mitochondria receive the necessary lipids synthesized in the ER nih.govnih.gov. Phospholipids containing elaidic acid, once synthesized in the ER, would likely be substrates for this transport machinery, allowing for their incorporation into mitochondrial membranes.

Lipid droplets are cellular organelles responsible for storing neutral lipids, primarily triacylglycerols and sterol esters, to serve as energy reservoirs and to protect the cell from the toxic effects of excess free fatty acids nih.govwikipedia.org. These organelles originate from the ER, where the enzymes for neutral lipid synthesis are located nih.govnih.gov. Dietary fatty acids, including trans fatty acids, can be esterified into triacylglycerols and sequestered within the core of lipid droplets nih.gov. The surface of a lipid droplet is a unique phospholipid monolayer that interfaces with the cytoplasm nih.govwikipedia.org. This compound, or its reacylated diacyl form, could be a component of this monolayer. The composition of this monolayer is crucial for regulating the size of lipid droplets and for controlling access of lipases that mobilize the stored fatty acids nih.gov. Sequestration of elaidic acid into the neutral lipid core of droplets is a key mechanism to buffer its potential effects on membrane biophysics and cellular signaling pathways wikipedia.org.

The synthesis of glycerophospholipids predominantly occurs on the cytosolic leaflet of the ER membrane nih.gov. To allow for the growth of both leaflets of the bilayer, these newly synthesized lipids must be transported to the luminal leaflet. This transbilayer movement is facilitated by proteins called scramblases, which are ATP-independent transporters that enable the rapid, bidirectional movement of phospholipids between the two leaflets wikipedia.orgnih.gov. This scrambling activity is essential for maintaining the stability of the ER membrane during its expansion nih.gov.

The activity of scramblases can be influenced by the physical state of the membrane. While direct evidence is lacking, the increased membrane rigidity and altered packing caused by the incorporation of elaidic acid into phospholipids could potentially modulate the function of scramblase proteins embedded within the ER membrane nih.govfrontiersin.org. The efficient translocation of all phospholipid species, including those containing trans fatty acids, by scramblases is a fundamental step in the biogenesis of the ER and, by extension, all membranes of the secretory pathway.

Membrane Remodeling and Curvature Modulation

The incorporation of this compound into cellular membranes introduces the trans fatty acid elaidic acid, which significantly influences the biophysical properties of the lipid bilayer, thereby affecting membrane remodeling and curvature. Unlike its cis-isomer, oleic acid, the linear geometry of elaidic acid imparts properties more akin to saturated fatty acids, leading to distinct effects on membrane organization and dynamics.

Membrane remodeling is a fundamental cellular process involving the alteration of membrane shape, composition, and fluidity to facilitate events such as vesicle formation, fusion, fission, and the organization of signaling platforms. The presence of this compound can profoundly impact these events. Studies on human HepG2 cells have indicated that exposure to elaidic acid results in a significant remodeling of the cellular membrane at the phospholipid level. This remodeling is a key aspect of how trans fatty acids can modify cellular functions.

One critical aspect of membrane remodeling is the formation of specialized lipid domains, often referred to as lipid rafts. These domains are typically enriched in saturated lipids and cholesterol and serve as platforms for protein sorting and signaling. Research has shown that phosphatidylcholine containing elaidic acid (PEPC) can participate in the formation of ordered, cholesterol-rich lateral domains within bilayer membranes nih.gov. This suggests that this compound can influence the formation and stability of lipid rafts, thereby playing a role in the spatial organization of membrane components and the regulation of cellular signaling pathways nih.gov. At lower temperatures, phospholipids with elaidic acid have even been observed to form sterol-rich domains without the presence of saturated lipids nih.gov.

The modulation of membrane curvature is another vital aspect of cellular dynamics, essential for processes like endocytosis, exocytosis, and the formation of transport vesicles. The molecular shape of a lipid is a primary determinant of its influence on membrane curvature. While unsaturated cis fatty acids introduce a kink in the acyl chain, promoting negative curvature, the straighter conformation of trans fatty acids like elaidic acid has a different effect. X-ray diffraction studies on phosphatidylethanolamine membranes have demonstrated that elaidic acid, in contrast to oleic acid, does not markedly alter the phospholipid mesomorphism nih.gov. Specifically, oleic acid can induce a transition from a lamellar to a hexagonal phase, a change indicative of significant negative curvature stress, whereas elaidic acid does not produce such a pronounced effect nih.gov. This suggests that this compound is less effective at inducing the high degrees of negative membrane curvature required for certain membrane remodeling events compared to its cis-counterpart.

The table below summarizes the comparative effects of different fatty acid-containing phospholipids on key membrane properties related to remodeling and curvature.

PropertyPhosphatidylcholine with Saturated Fatty Acid1-Oleoyl-sn-glycero-3-phosphocholine (cis-isomer)This compound (trans-isomer)
Membrane Fluidity Low (ordered)High (disordered)Intermediate (more ordered than cis)
Lipid Packing TightLooseTighter than cis-isomer
Domain Formation Promotes ordered domainsTends to reside in disordered domainsCan participate in ordered, cholesterol-rich domains nih.gov
Induction of Negative Curvature LowHighLow to moderate nih.gov

Detailed research findings further illuminate the role of elaidic acid-containing phospholipids in membrane dynamics. Fluorescence quenching experiments have confirmed the incorporation of phosphatidylcholine with elaidic acid into lateral membrane domains along with sterols and saturated lipids nih.gov. This co-localization is critical for the formation of functional membrane microdomains. The melting temperatures of elaidoyl-containing lipids are approximately 20°C lower than their corresponding saturated counterparts, yet they still impart a significant degree of order to the membrane nih.gov.

In the context of curvature modulation, the conversion of lysophosphatidic acid to phosphatidic acid is a known mechanism for inducing negative spontaneous monolayer curvature, which is crucial for membrane fission events. While not a direct measure of the properties of this compound, the general principles of how lipid geometry affects curvature are informative. The cylindrical-like shape of phospholipids containing trans fatty acids suggests they are more likely to favor flatter membrane geometries compared to the cone-shaped lipids that actively drive high curvature.

The following table presents a summary of research findings on the influence of elaidic acid on membrane biophysical properties.

Research FindingExperimental SystemKey ObservationReference
Domain FormationModel bilayer membranesPhosphatidylcholine with elaidic acid forms ordered, cholesterol-rich domains. nih.gov
Membrane Phase BehaviorPhosphatidylethanolamine membranesElaidic acid does not significantly alter phospholipid mesomorphism, unlike oleic acid which promotes non-lamellar phases. nih.gov
Cellular Membrane RemodelingHepG2 cellsElaidic acid induces profound remodeling of the cellular membrane's phospholipid composition.
Interaction with CholesterolModel membranesPhospholipids with trans fatty acids show a higher affinity for cholesterol compared to their cis analogs.

Biological Functions and Molecular Mechanisms of Action

Role as a Lipid Mediator and Signaling Molecule

As a member of the LPC family, 1-Elaidoyl-sn-glycero-3-phosphocholine is recognized as a lipid mediator that can initiate cellular responses by interacting with specific receptors on the cell surface. nih.gov These interactions trigger intracellular signaling cascades that regulate a multitude of cellular functions.

Lysophosphatidylcholines are known to act as ligands for several G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play a central role in cell signaling. wikipedia.orgnih.govkhanacademy.org The interaction of LPCs with these receptors is a key mechanism through which they exert their biological effects. Specific GPCRs identified as receptors for LPCs include GPR4, G2A (GPR132), GPR55, and GPR119. nih.govhmdb.camdpi.com

Research has demonstrated that LPC molecules with an 18:1 acyl chain, such as the oleoyl (cis-isomer) variant, can interact with and activate receptors like GPR55 and GPR119. nih.govresearchgate.netacs.org Molecular modeling studies suggest that LPC 18:1 interacts strongly with GPR55. nih.govresearchgate.net While these findings establish a framework for the action of 18:1 LPCs, the specific binding affinity and signaling outcomes for this compound, the trans-isomer, have not been fully elucidated, and the geometry of the acyl chain is a critical determinant of biological activity. nih.gov

ReceptorLPC Species StudiedCellular SystemReference
GPR55LPC 18:1, LPC 16:0PC-3 human prostate carcinoma cells nih.govresearchgate.net
GPR119LPC 18:1Pancreatic EndoC-βH1 cells acs.org
GPR4LPCGeneral finding nih.govmdpi.com
G2A (GPR132)LPCT cells, Macrophages mdpi.com

The binding of LPCs to their cognate GPCRs initiates downstream intracellular signaling cascades. nih.govwikipedia.org One of the prominent pathways activated by LPC signaling is the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger that regulates numerous cellular processes. nih.gov

Studies have shown that various molecular species of LPC can trigger a rise in intracellular calcium levels in cells expressing the GPR55 receptor. nih.gov The activation of Gq-coupled GPCRs typically leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃), causing the release of calcium from intracellular stores like the endoplasmic reticulum. nih.govwikipedia.org While the general class of LPCs, including 18:1 species, has been shown to induce calcium signaling, the precise signaling cascade activated by this compound itself has not been specifically detailed. hmdb.canih.govmdpi.com It is noteworthy that signaling can be highly specific to the LPC structure, as some LPCs have been shown to signal through Gs-cAMP pathways without significantly mobilizing calcium. nih.govacs.org

FindingLPC SpeciesCell LineMechanismReference
Elicits [Ca²⁺]i mobilizationVarious LPCs (including 18:1)GPR55-expressing PC-3 cellsGPR55-dependent nih.gov
Induces [Ca²⁺]i mobilizationGeneral LPCsVarious cell systemsGPR55, GPR40, GPR119 binding hmdb.camdpi.com
Elicits transient [Ca²⁺]i riseAntitumour ether lipids*Tumor cellsMobilization from internal stores nih.gov

*Note: Antitumour ether lipids like ET-18-OMe are structurally related but distinct from LPCs.

Influence on Cellular Processes

The signaling activities of this compound and related LPCs translate into tangible effects on fundamental cellular processes, from determining cell fate to influencing metabolic functions.

The broader class of phosphatidylcholines and their metabolites, including LPCs, are known to play a complex and often context-dependent role in the regulation of cell proliferation and survival. nih.gov Research has indicated that LPCs can exhibit anti-tumor properties by inhibiting the proliferation of certain cancer cells, such as lung cancer. nih.gov This effect can be mediated by inducing mitochondrial dysfunction and altering lipid metabolism. nih.gov

Conversely, LPCs can also act as "find-me" signals released by apoptotic cells to attract phagocytes for their clearance. wikipedia.org Furthermore, clinical studies have correlated lower plasma levels of LPCs with poorer prognosis in some cancers, suggesting a systemic role in the host's response to disease. nih.gov The specific regulatory effects of this compound on cell growth and survival have not been distinctly characterized in available research.

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes mature into lipid-storing adipocytes, a process fundamental to adipose tissue development. nih.gov While there is a lack of direct evidence detailing the impact of this compound on this process, research into LPC metabolism provides indirect links.

Studies using the 3T3-L1 preadipocyte cell line have shown that the enzymatic machinery for LPC metabolism is actively regulated during differentiation. mdpi.com Specifically, the activity of lysophosphatidylcholine acyltransferase (LPCAT), an enzyme that re-esterifies LPC to form phosphatidylcholine in a process known as the Lands' cycle, is enhanced during adipogenesis. mdpi.com The upregulation of LPCAT3, which shows a preference for polyunsaturated acyl-CoAs, suggests that the active remodeling of LPCs is an integral part of the membrane and lipid droplet changes that occur as adipocytes mature. mdpi.com This indicates that cellular levels of LPCs are tightly controlled during differentiation, though it does not define a direct signaling role for extracellular LPC in initiating or modulating the process.

There is currently no direct scientific literature available that demonstrates the modulation of gene expression of Growth Arrest-Specific 6 (GAS6), Receptor Activity-Modifying Protein 2 (RAMP2), Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), or Lipoprotein Lipase (LPL) by this compound. These genes are involved in diverse processes, including cell survival (GAS6), vascular function (RAMP2), and de novo lipogenesis and lipid metabolism (ACC, FAS, LPL). nih.govuky.edu While LPCs are known to broadly influence lipid metabolism and cellular signaling, their specific effects on the transcriptional regulation of these particular genes remain an area for future investigation.

Implications in Lipid Metabolism Regulation (beyond direct catabolism)

The presence of the elaidic acid moiety, a trans-fatty acid, gives this compound specific and significant implications for the regulation of lipid metabolism, extending from the liver to systemic lipid profiles and tissue composition.

Hepatic Lipid Content Modulation

The liver is a central hub for lipid metabolism, and its function is sensitive to the composition of circulating lipids. Studies using the human liver cell line HepG2 have shown that exposure to elaidic acid leads to a significant upregulation of proteins involved in cholesterol synthesis and esterification. nih.govresearchgate.net This suggests a direct influence of the elaidoyl component on hepatic cholesterol homeostasis.

Impact of Elaidic Acid and Lysophosphatidylcholines on Hepatic Lipid Regulation
Compound/ClassObserved Effect in Liver/Hepatic CellsReference
Elaidic AcidUpregulation of proteins for cholesterol synthesis and esterification. nih.govresearchgate.net
Elaidic AcidIncreased ratio of phosphatidylethanolamine to phosphatidylcholine. karger.com
Lysophosphatidylcholines (LPC)Upregulation of cholesterol biosynthesis genes; downregulation of fatty acid oxidation genes. nih.gov
LPCAT3 (processes LPC)Deletion worsens hepatic steatosis, indicating a protective role. nih.gov

Influence on Intestinal Lipase Activity and Nutrient Permeability

In the intestine, this compound is both a product of digestion and a modulator of intestinal function. The hydrolysis of phosphatidylcholine by pancreatic phospholipase A2 yields LPCs. nih.gov While specific effects of the elaidoyl variant on lipase activity are not well-documented, studies in aquatic species have shown that dietary LPC can decrease serum lipase concentrations and alter the gut microbiota, including bacteria that produce digestive enzymes. mdpi.comnih.gov

A more direct and significant effect of LPCs is on intestinal barrier function. Studies in rats have demonstrated that lysophosphatidylcholine can cause damage to the ileal mucosa and increase its permeability to macromolecules. nih.govnih.govresearchgate.net This "leaky gut" effect could have broad implications for nutrient absorption and the translocation of luminal antigens. In turbot, dietary LPC was also found to regulate the physical and immune barriers of the intestine. mdpi.com

Effects of Lysophosphatidylcholines on Intestinal Function
ParameterObserved Effect of LPCModelReference
Intestinal PermeabilityIncreased permeability to macromolecules.Rat nih.govnih.gov
Intestinal MucosaDamage to ileal mucosa at high concentrations.Rat nih.govnih.gov
Serum LipaseDecreased concentration with dietary LPC.Turbot nih.gov
Intestinal BarrierRegulation of physical and immune barriers.Turbot mdpi.com

Systemic Lipid Profile Alterations (e.g., Cholesterol, Triglyceride Levels)

The consumption of trans-fatty acids, with elaidic acid being a primary example, is strongly linked to adverse changes in systemic lipid profiles. wikipedia.org Elaidic acid is known to increase total and LDL (low-density lipoprotein) cholesterol while decreasing HDL (high-density lipoprotein) cholesterol. nih.govwikipedia.org

Regulation of Fatty Acid Composition in Tissues

When ingested, the elaidoyl moiety of this compound can be incorporated into the phospholipids (B1166683) of various tissues, thereby altering their fatty acid composition. Animal studies have shown that dietary elaidic acid is integrated into the phosphatidylcholine and other phospholipids of both the liver and adipose tissue. nih.gov This incorporation can displace other fatty acids and has been shown to inhibit the synthesis of more highly polyunsaturated fatty acids from precursors like linoleic acid. karger.com

The extent to which elaidic acid is incorporated into tissues can be modulated by the background dietary fat composition. For instance, the incorporation of elaidic acid into liver phospholipids was significantly higher when the accompanying dietary polyunsaturated fat was safflower oil (rich in linoleic acid) compared to perilla oil (rich in alpha-linolenic acid). nih.gov This demonstrates a complex interplay between different dietary fatty acids in determining the final fatty acid profile of tissues. However, it is noteworthy that in some contexts, such as in turbot, dietary LPC was found to have only a minimal impact on the fatty acid composition of the liver and adipose tissue. researchgate.net

Incorporation and Effects of Elaidic Acid on Tissue Fatty Acid Profiles in Rats
TissueEffect of Dietary Elaidic AcidReference
Liver PhospholipidsIncorporation of elaidic acid into phosphatidylcholine and other phospholipids. karger.comnih.gov
Adipose Tissue PhospholipidsIncorporation of elaidic acid. nih.gov
LiverInhibition of the formation of higher polyunsaturated fatty acids. karger.com

Advanced Methodological Approaches in 1 Elaidoyl Sn Glycero 3 Phosphocholine Research

Comprehensive Lipidomics for Molecular Species Profiling

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for characterizing 1-Elaidoyl-sn-glycero-3-phosphocholine. Various mass spectrometry-based approaches are central to this field, offering high sensitivity and specificity for the detection and quantification of individual lipid species.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of phospholipids (B1166683) like this compound from complex biological extracts. mdpi.com In this approach, lipids are first separated based on their physicochemical properties using liquid chromatography, followed by detection and identification by mass spectrometry. mdpi.com Normal-phase LC can be employed to separate lipids by class, which can reduce ion suppression effects. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for the structural characterization of glycerophospholipids. nih.gov Through collision-induced dissociation (CID), precursor ions of this compound can be fragmented to produce characteristic product ions. For phosphatidylcholines, a common fragmentation pattern in positive ion mode is the production of a phosphocholine head group fragment at m/z 184.07. mpi-cbg.de This allows for the specific identification of phosphocholine-containing lipids. Further fragmentation can reveal the identity and position of the fatty acyl chains. nih.gov

Parameter Description Typical Application in this compound Analysis
LC Separation Mode Normal Phase, Reverse PhaseSeparation from other lipid classes (Normal Phase) or separation based on acyl chain length and unsaturation (Reverse Phase).
MS Ionization Mode Electrospray Ionization (ESI)Generation of protonated molecules [M+H]+ or other adducts for MS analysis.
MS/MS Scan Type Product Ion Scan, Precursor Ion ScanIdentification of characteristic fragments (e.g., m/z 184.07 for the phosphocholine headgroup).
Precursor Ion (m/z) 786.6 (for [M+H]+ of this compound)Selection for fragmentation to confirm structure.
Characteristic Product Ion (m/z) 184.07Confirms the presence of a phosphocholine head group.

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This accuracy is critical for assigning the correct elemental composition to a detected lipid species, thereby increasing the confidence in the identification of this compound and distinguishing it from isobaric species.

Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) is a powerful high-throughput approach that analyzes total lipid extracts without prior chromatographic separation. nih.govtcsedsystem.edu This technique relies on the intrinsic chemical properties of different lipid classes and the specificity of MS/MS scanning techniques to identify and quantify individual lipid species. nih.govaocs.org For the analysis of this compound, a precursor ion scan for m/z 184.07 in positive ion mode would selectively detect all phosphatidylcholine species in the sample. mpi-cbg.de Subsequent high-resolution analysis of the detected precursor ions would confirm their elemental composition.

Both targeted and untargeted lipidomics strategies can be employed to study this compound.

Untargeted Lipidomics : This hypothesis-generating approach aims to comprehensively measure as many lipids as possible in a sample to identify changes in the lipidome under different conditions. creative-proteomics.comnih.gov An untargeted workflow would involve acquiring high-resolution full scan MS data, followed by data processing to identify features that could correspond to this compound among thousands of other lipids. creative-proteomics.com

Targeted Lipidomics : This hypothesis-driven approach focuses on the accurate and precise quantification of a predefined list of lipids, including this compound. creative-proteomics.comnih.gov Targeted methods, such as multiple reaction monitoring (MRM), offer high sensitivity and specificity, making them ideal for validating findings from untargeted studies or for quantifying known lipids of interest. nih.gov

Approach Objective Methodology Application to this compound
Untargeted Comprehensive lipid profiling, discovery of novel biomarkers. creative-proteomics.comnih.govHigh-resolution LC-MS, data-dependent or data-independent acquisition. biorxiv.orgIdentifying the presence and relative abundance of this compound in a global lipid profile.
Targeted Absolute or relative quantification of specific lipids. creative-proteomics.comnih.govLC-MS/MS with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). nih.govPrecisely measuring the concentration of this compound in various biological samples.

The accurate analysis of this compound is highly dependent on the initial sample preparation and lipid extraction steps. The goal is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination.

Modified Bligh and Dyer Method : This is a classic liquid-liquid extraction method that uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. mdpi.com It is a widely used and effective method for extracting a broad range of lipids, including phospholipids. avantiresearch.comnih.gov Modifications to the original protocol are often made to optimize recovery for specific lipid classes or sample types. chempedia.info

Methyl-tert-butyl ether (MTBE) Extraction : This method offers a safer and often more efficient alternative to the Bligh and Dyer method. nih.govnih.gov In the MTBE protocol, lipids are extracted into an MTBE/methanol/water system. nih.gov A key advantage is that the less dense lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination. nih.govresearchgate.net This method has been shown to provide similar or better recovery for most major lipid classes compared to traditional methods. nih.gov

The large and complex datasets generated by modern mass spectrometers necessitate the use of specialized computational tools for data processing and lipid identification.

LIPID MAPS Tools : The LIPID MAPS consortium provides a suite of online tools and databases that are invaluable for lipid research. nih.govresearchgate.net These tools can be used to predict the mass and fragmentation patterns of lipids like this compound, aiding in its identification from experimental data. nih.gov The LIPID MAPS Structure Database (LMSD) contains detailed information on a vast number of lipid structures. lipidmaps.org

Other Software : Various software packages, such as Lipid Annotator, MS-DIAL, and LipidMS, have been developed to automate the process of lipid annotation from LC-MS/MS data. biorxiv.orgnih.gov These tools use algorithms to match experimental MS/MS spectra against in-silico fragmentation databases or spectral libraries to identify lipids and, in some cases, provide information on the positions of the fatty acyl chains. nih.gov

Computational Modeling and Simulation of Membrane Systems

Computational modeling and molecular dynamics (MD) simulations provide powerful insights into the behavior of this compound within a lipid bilayer, which is not easily accessible through experimental methods alone. nih.govnih.gov These simulations can model the interactions between individual lipid molecules and between lipids and other membrane components, such as proteins and cholesterol. aip.org

Research has shown that the presence of a trans double bond in the acyl chain, as in the elaidoyl moiety of this compound, leads to a more linear and extended conformation compared to its cis isomer, oleic acid. nih.gov This structural difference has significant implications for membrane properties. MD simulations have demonstrated that phospholipids containing trans-fatty acids tend to form more ordered and rigid membranes, with properties that are intermediate between those of saturated and cis-unsaturated fatty acid-containing phospholipids. biorxiv.orgresearchgate.net These simulations can quantify parameters such as membrane thickness, area per lipid, and acyl chain order parameters, providing a detailed picture of how this compound influences membrane structure and dynamics. purdue.eduresearchgate.net

Simulation Parameter Description Expected Influence of this compound
Membrane Thickness The average distance between the headgroups of the two leaflets of the bilayer.Increased thickness compared to membranes with cis-unsaturated phospholipids.
Area per Lipid The average surface area occupied by a single lipid molecule in the plane of the membrane.Decreased area per lipid compared to cis-isomers, leading to more condensed packing. researchgate.net
Acyl Chain Order Parameter (Scd) A measure of the conformational order of the carbon-carbon bonds in the acyl chains.Higher order parameters (more ordered and rigid) compared to cis-isomers. biorxiv.org
Interaction with Cholesterol The affinity and specific interactions between the phospholipid and cholesterol molecules.Potentially stronger interactions with cholesterol due to the more linear chain conformation. nih.gov

Molecular Dynamics (MD) Simulations for Lipid Bilayer and Protein-Lipid Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of lipid bilayers and their interactions with proteins at an atomistic level. nih.govresearchgate.net In the context of this compound (EPC), a phospholipid containing a trans fatty acid, MD simulations can provide unique insights into the structural and dynamic properties that differentiate it from its cis isomer-containing counterparts, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

MD simulations of phospholipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have been instrumental in elucidating the effects of ions on membrane structure. For instance, simulations have shown that Na+ and Cl- ions can bind to the membrane surface, with Na+ ions penetrating deeper into the ester region of the water/lipid interface. This interaction is accompanied by a loss of water molecules around the ion and an increase in coordination by ester carbonyl oxygen atoms. Such studies provide a framework for understanding how the specific chemical environment can influence the properties of a this compound bilayer.

Furthermore, MD simulations have been employed to study the mechanoporation and failure of phospholipid bilayers under various strain conditions. nih.gov For example, simulations on a POPC bilayer subjected to different tensile deformations revealed that the stress magnitude, failure strain, and damage responses are dependent on the strain state. nih.gov These findings are crucial for understanding how mechanical forces might impact the integrity of cell membranes, and similar computational approaches could be applied to EPC bilayers to explore the influence of the trans acyl chain on membrane mechanics.

The table below summarizes key parameters often derived from MD simulations of phospholipid bilayers, illustrated with example data from simulations of a similar phospholipid, palmitoyl-oleoyl phosphatidylserine (POPS).

Simulation ParameterValue (POPS with Na+)Value (POPS with Na+ and NaCl)Significance in EPC Research
Area per lipid (Ų)64.5 ± 0.564.6 ± 0.5Indicates the packing density of the lipid molecules in the bilayer.
Bilayer thickness (Å)38.2 ± 0.238.3 ± 0.2Reflects the overall structure and phase of the lipid bilayer.
Order parameter (SCD)Varies along the acyl chainSlightly increased at the beginning of the chainMeasures the orientational order of the lipid acyl chains, providing insight into membrane fluidity. nih.gov

Prediction and Refinement of Membrane Protein Structures within Lipid Environments

The structure and function of membrane proteins are intricately linked to their surrounding lipid environment. Computational methods play a crucial role in predicting and refining the three-dimensional structures of these proteins within a lipid bilayer context. While specific studies focusing on this compound are not abundant, the principles and techniques are broadly applicable.

One approach involves using the lipid bilayer as a scaffold to assemble and refine protein structures. For instance, in the study of complex systems like liposomes, MD simulations can provide detailed information on their structure and dynamics, which is essential for understanding how they might interact with and influence the conformation of embedded proteins.

Coarse-grained (CG) MD simulations are particularly useful for studying large-scale phenomena and longer timescales, such as the self-assembly of lipids around a protein and the influence of the lipid environment on protein-protein interactions. The MARTINI force field is a widely used CG model that can accurately reproduce many properties of lipid bilayers, including thickness, area per lipid, and phase behavior. Such models can be used to predict how a membrane composed of this compound might influence the structure and organization of membrane proteins.

Computational Microscopy for Visualizing Molecular Interactions

Computational microscopy, a term that encompasses a range of simulation and visualization techniques, allows researchers to "see" molecular interactions in silico. illinois.edu This approach is particularly valuable for studying the dynamic interplay between lipids and proteins in a membrane, which is often difficult to capture experimentally. illinois.edu

Through high-performance computing and advanced visualization software, MD simulation trajectories can be transformed into dynamic, three-dimensional representations of molecular motion. This allows for the direct observation of phenomena such as:

The binding of lipids to specific sites on a protein.

The conformational changes in a protein induced by the lipid environment.

The formation of lipid domains or rafts.

The permeation of small molecules across the membrane.

For this compound, computational microscopy could be used to visualize how the presence of the trans fatty acid influences the packing of lipids around a membrane protein and how this, in turn, affects the protein's function. For instance, simulations could reveal whether EPC preferentially accumulates in certain regions of the membrane or if it induces specific conformational states in nearby proteins. illinois.edu

Biophysical Techniques for Membrane Interaction Studies

Langmuir Monolayer Studies of Membrane-Lipid Interactions

The Langmuir-Blodgett technique is a powerful tool for studying the properties of lipids and their interactions with other molecules at an air-water interface. By forming a monolayer of lipid molecules on a liquid subphase, researchers can control the surface pressure and molecular packing, mimicking the conditions in a biological membrane.

These studies can reveal important information about:

Phase transitions: The transition of the lipid monolayer from a liquid-expanded to a liquid-condensed phase, which is analogous to the phase transitions in a bilayer.

Molecular packing: The area per molecule at a given surface pressure, which provides insight into how tightly the lipids are packed.

Interactions with other molecules: By introducing proteins, drugs, or other molecules into the subphase, one can study how they interact with and affect the properties of the lipid monolayer.

Spectroscopic Approaches (e.g., Fluorescence, EPR) for Lipid Bilayer Biophysics

Fluorescence Spectroscopy is a versatile technique for probing the structure and dynamics of lipid bilayers. By incorporating fluorescent probes into the membrane, researchers can obtain information about the local environment, such as polarity and fluidity.

Studies comparing phospholipids derived from trans fatty acids (TFA) with their cis analogs have shown significant differences in their interactions with cholesterol and membrane receptors. nih.gov For example, TFA-phospholipids have been found to have a higher affinity for cholesterol than their cis counterparts. nih.gov This suggests that a membrane composed of this compound would likely have a higher cholesterol content than a membrane made of a similar phospholipid with a cis fatty acid. nih.gov

Furthermore, the presence of TFA-phospholipids has been shown to increase the acyl chain packing order and diminish the activation of membrane receptors like rhodopsin. nih.gov These findings highlight the profound impact that the stereoisomerism of the fatty acid can have on membrane properties and function.

The following table summarizes the key findings from a fluorescence spectroscopy study comparing a trans fatty acid-containing phospholipid with its cis analog.

PropertyDi-18:1n9(t)PC (trans)Di-18:1n9(c)PC (cis)Implication for EPC
Cholesterol Affinity (Partition Coefficient)40-80% higherLowerHigher cholesterol content in EPC membranes. nih.gov
Acyl Chain Packing OrderHigherLowerMore ordered and less fluid EPC membranes. nih.gov
Rhodopsin Activation (Keq)DiminishedHigherAltered function of membrane proteins in EPC environments. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is another powerful technique for studying the dynamics and structure of lipid bilayers. By using spin-labeled lipids, EPR can provide information about the mobility and polarity of different regions of the membrane.

EPR studies have been used to investigate the properties of oxidized phospholipid-containing lipid vesicles. core.ac.uk These studies have shown that different oxidized species can have distinct effects on membrane structure, with some inducing micelle formation and others causing lateral phase separation. core.ac.uk While not directly focused on this compound, these findings demonstrate the utility of EPR in characterizing the effects of modified lipids on membrane organization.

EPR can also be used to measure the main phase transition temperature (Tm) of a lipid bilayer by monitoring the temperature-dependent changes in the spectral parameters of a spin probe. core.ac.uk This would be a valuable approach for characterizing the thermotropic behavior of EPC bilayers.

Other Advanced Techniques for Drug-Lipid Interaction Analysis (e.g., AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to visualize the topography of supported lipid bilayers with nanometer resolution. nih.govrsc.org AFM can be performed in a liquid environment, making it ideal for studying biological samples in a near-physiological state. nih.gov

AFM has been used to study a variety of phenomena in lipid bilayers, including:

Phase separation and domain formation: AFM can directly visualize the coexistence of different lipid phases, such as liquid-ordered and liquid-disordered domains. rsc.org

Protein-lipid interactions: The binding of proteins to a lipid bilayer and the resulting changes in membrane morphology can be imaged with AFM. researchgate.net

Drug-lipid interactions: AFM can be used to investigate how drugs and other small molecules interact with and disrupt the structure of a lipid bilayer.

For this compound, AFM could be used to visualize the structure of EPC bilayers and to study how the presence of the trans fatty acid influences the formation of lipid domains and the interaction with membrane proteins and drugs. For example, one could use AFM to compare the morphology of EPC bilayers with that of POPC bilayers and to investigate how these differences affect the binding and activity of a particular drug. researchgate.net

Q & A

Basic Research Questions

Q. How can 1-Elaidoyl-sn-glycero-3-phosphocholine be efficiently extracted and purified from biological tissues?

  • Methodological Answer : The Bligh and Dyer method is widely used for lipid extraction. Homogenize the tissue in a chloroform:methanol (2:1 v/v) mixture to form a miscible system with tissue water. After phase separation via dilution with chloroform and water, isolate the chloroform layer containing lipids. This method ensures rapid, reproducible purification with minimal degradation . For further purification, column chromatography (e.g., silica gel) can separate lysophosphatidylcholine species based on polarity.

Q. What analytical techniques validate the structural integrity and purity of synthesized this compound?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system (e.g., chloroform:methanol:acetic acid, 65:25:10) to assess purity. Spots are visualized with iodine vapor or molybdenum blue spray .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., exact mass ~551.74 Da for C28H58NO7P) and detects isotopic labeling .
  • Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR resolves sn-glycero-3-phosphocholine backbone conformation and elaidoyl (trans-C18:1) chain placement .

Q. How is this compound quantified in complex lipid mixtures?

  • Methodological Answer : Use enzymatic assays (e.g., phospholipase D hydrolysis coupled to choline oxidase) or commercial phosphatidylcholine assay kits. For kits, prepare standards (0–100 nmol), homogenize samples in extraction buffers, and measure absorbance/fluorescence. Subtract background signals from non-lipid choline sources (e.g., free choline) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in acyltransferase specificity when using this compound as a substrate?

  • Methodological Answer : Contradictory acyltransferase activities (e.g., preference for palmitoyl-CoA vs. oleoyl-CoA) may arise from assay conditions. Optimize pH (e.g., pH 6.0–7.4), Mg²+ concentration (10 mM enhances palmitoyl-CoA utilization), and substrate ratios (1:1–1:5 acyl-CoA:lysophospholipid). Use radiolabeled tracers (e.g., ¹⁴C-palmitoyl-CoA) for kinetic studies and validate with recombinant enzyme isoforms .

Q. How can this compound be synthesized with site-specific isotopic labeling for metabolic tracing?

  • Methodological Answer :

  • Radiolabeling : Acylate sn-glycero-3-phosphocholine with ¹⁴C-elaidic acid using phospholipase A2 or chemical coupling (e.g., DCC/DMAP). Purify via silica chromatography .
  • Stable Isotopes : Synthesize ¹³C-labeled elaidic acid via fatty acid synthase overexpression in isotopic media, then conjugate to lysophosphatidylcholine .

Q. What biophysical methods characterize the role of this compound in membrane dynamics?

  • Methodological Answer :

  • Liposome Preparation : Incorporate the compound into lipid vesicles (e.g., 10 mol% in POPC) via thin-film hydration and extrusion. Monitor phase behavior using differential scanning calorimetry (DSC) for gel-to-liquid crystalline transitions .
  • Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to assess acyl chain ordering. Elaidoyl’s trans double bond increases membrane rigidity compared to cis-unsaturated analogs .

Data Analysis and Technical Challenges

Q. How to interpret discrepancies in lysophospholipid acyltransferase activity assays using this compound?

  • Methodological Answer : Contradictory data may stem from:

  • Substrate Solubility : Sonication or detergent (e.g., Triton X-100) ensures homogeneous acyl-CoA/lysophospholipid emulsions .
  • Enzyme Source : Compare activity across tissue homogenates (e.g., lung vs. liver) and recombinant systems to identify isoform-specific biases .

Q. What statistical considerations are critical for lipidomics studies involving this compound?

  • Methodological Answer :

  • Replication : Run technical duplicates (intra-assay) and biological triplicates (inter-assay) to account for lipid extraction variability .
  • Normalization : Express data relative to total phosphatidylcholine or protein content (determined via Lowry assay) .

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Reactant of Route 1
Reactant of Route 1
1-Elaidoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Elaidoyl-sn-glycero-3-phosphocholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.